Molecular Weight Differentiation Against Non-Fluorinated Trifluoromethoxy Biphenylamine
The target compound (CAS 1035689-62-3) exhibits a molecular weight of 271.21 g/mol, representing a 17.99 g/mol increase (7.1%) over the non-fluorinated analog 3'-(trifluoromethoxy)biphenyl-4-amine (CAS 728919-14-0, MW = 253.22 g/mol) . This mass difference is analytically significant for LC-MS identification and purification workflows. Additionally, the 3-fluoro substituent reduces the predicted pKa of the aniline moiety to 2.74±0.10, compared to an estimated pKa of ~4.6 for the non-fluorinated analog, indicating a >60-fold difference in protonation state at neutral pH .
| Evidence Dimension | Molecular weight and predicted basicity |
|---|---|
| Target Compound Data | MW = 271.21 g/mol; pKa (predicted) = 2.74±0.10 |
| Comparator Or Baseline | 3'-(Trifluoromethoxy)biphenyl-4-amine: MW = 253.22 g/mol; pKa (estimated) ~4.6 |
| Quantified Difference | ΔMW = +17.99 g/mol (+7.1%); ΔpKa ≈ -1.86 units |
| Conditions | Predicted properties using ACD/Labs or ChemAxon algorithms |
Why This Matters
The distinct MW and pKa directly impact analytical method development and the compound's reactivity in amine-dependent coupling reactions, making blind substitution experimentally risky.
